AMYLOSE
Overview
Description
AMYLOSE is a polysaccharide made up of α-D-glucose units linked by α(1→4) glycosidic bonds. It is one of the two main components of starch, accounting for approximately 20-30% of its structure . This compound is known for its linear structure, which allows it to form helical shapes, making it more resistant to digestion compared to other starch molecules .
Mechanism of Action
Target of Action
Amylose, a linear polysaccharide composed of glucose units, primarily targets the enzyme α-amylase . α-Amylase is a digestive enzyme that plays a crucial role in carbohydrate metabolism, breaking down complex carbohydrates like starch into simpler sugars . This compound acts as a substrate for α-amylase, which hydrolyzes the α-(1-4) glycosidic bonds in this compound .
Mode of Action
This compound interacts with α-amylase through a process known as endo-action . This means that α-amylase cleaves the α-(1-4) glycosidic bonds of this compound internally, rather than at the end of the polymer chain . This enzymatic action results in the production of smaller carbohydrate molecules, such as maltose and dextrins .
Biochemical Pathways
This compound is synthesized from ADP-glucose within the polysaccharide matrix through the action of granule-bound starch synthase . Two models have been proposed for this compound synthesis in plants. The first involves priming of synthesis through small-size malto-oligosaccharides. The second suggests that glucans are extended by granule-bound starch synthase from a high molecular mass primer present within the granule .
Pharmacokinetics
It’s known that this compound and its derivatives can be used as excipients in pharmaceutical applications . The properties of these derivatives, including their solubility and stability, can influence their bioavailability and efficacy .
Result of Action
The enzymatic action of α-amylase on this compound results in the production of smaller carbohydrate molecules, such as maltose and dextrins . These smaller molecules can then be further metabolized by the body for energy .
Action Environment
The action of this compound and its interaction with α-amylase can be influenced by various environmental factors. For instance, the activity of α-amylase can be affected by pH and temperature . Additionally, the this compound content in starch can vary significantly depending on the plant source and environmental conditions during plant growth .
Biochemical Analysis
Biochemical Properties
Amylose forms a distinctive blue color complex with iodine . The structural formula of this compound shows that the number of repeated glucose subunits (n) is usually in the range of 300 to 3000, but can be many thousands . This compound is synthesized by ADP-Glc pyrophosphorylase (AGPase) and granule-bound starch synthase I (GBSSI), which is encoded by the Waxy gene .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting metabolic pathways and gene expression. For instance, in the case of Dioscorea zingiberensis, a major genetic variant in AGPase probably enhances the enzyme activity leading to high this compound content in the tuber .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. For example, the peak SNP at the position 75,609,202 on chromosome 6 could explain 63.15% of this compound variation in the population and fell into the first exon of the ADP-glucose pyrophosphorylase (AGPase) small subunit gene, causing a non-synonymous modification of the resulting protein sequence .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the starch content, soluble sugar content, and amylase activity were significantly altered in cassava under different levels of drought stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in pigs, different rates of starch digestion have been reported, depending on the botanic origin of starch .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized by concerted reactions catalyzed by AGPase, soluble starch synthase (SS), starch-branching enzyme (BE), and starch-debranching enzyme .
Subcellular Localization
This compound is primarily located in the amyloplast, a type of plastid specialized for starch production
Preparation Methods
Synthetic Routes and Reaction Conditions
AMYLOSE can be synthesized through enzymatic processes involving the enzyme granule-bound starch synthase (GBSS). This enzyme catalyzes the elongation of glucose chains by adding glucose units to the non-reducing end of the growing polymer . The reaction conditions typically involve an aqueous environment with a suitable pH and temperature to facilitate enzyme activity.
Industrial Production Methods
In industrial settings, this compound is often extracted from starch sources such as corn, potatoes, and rice. The extraction process involves the separation of this compound from amylopectin, the other major component of starch. This is usually achieved through techniques such as differential solubility, where this compound is precipitated out of solution while amylopectin remains dissolved .
Chemical Reactions Analysis
Types of Reactions
AMYLOSE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxyl and carbonyl groups, which can alter its solubility and reactivity.
Reduction: Reduction reactions can convert the carbonyl groups in oxidized this compound back to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as acetic anhydride for acetylation or phosphoric acid for phosphorylation are employed.
Major Products
Oxidation: Oxidized this compound with carboxyl and carbonyl groups.
Reduction: Reduced this compound with restored hydroxyl groups.
Substitution: Modified this compound with new functional groups, enhancing its properties for specific applications.
Scientific Research Applications
AMYLOSE has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polysaccharide behavior and interactions.
Biology: Investigated for its role in plant energy storage and its impact on digestion and metabolism.
Comparison with Similar Compounds
Similar Compounds
Amylopectin: A branched polysaccharide also found in starch, differing from amylose in its highly branched structure.
Uniqueness of this compound
This compound’s linear structure and ability to form helical complexes make it unique among polysaccharides. Its resistance to digestion and ability to form inclusion complexes with various molecules provide it with distinct functional properties, making it valuable in both scientific research and industrial applications .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGDTMLNYKFZSV-PXXRMHSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858850 | |
Record name | alpha-Maltotriose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Amylose | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11908 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6401-81-6, 9005-82-7, 1109-28-0 | |
Record name | alpha-Maltotriose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006401816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amylose | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha-Maltotriose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Amylose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.